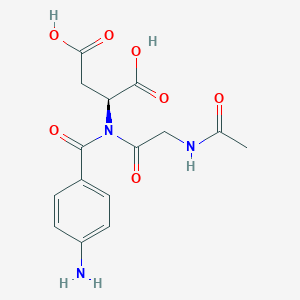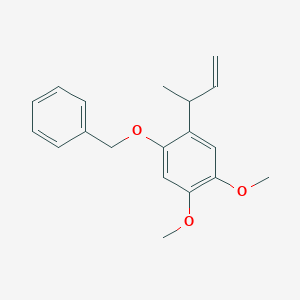
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of methoxy groups, a propenyl group, and a phenylmethoxy group attached to a benzene ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides in the presence of a strong base. The reaction conditions typically include:
Reagents: Alkyl halides, strong bases (e.g., sodium hydride or potassium tert-butoxide)
Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide or tetrahydrofuran)
Temperature: Elevated temperatures (e.g., 60-80°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: can be compared with other similar compounds, such as:
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-: Lacks the phenylmethoxy group, resulting in different chemical properties.
Benzene, 1,2-dimethoxy-5-(phenylmethoxy)-: Lacks the propenyl group, affecting its reactivity and applications.
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(methoxy)-: Contains a methoxy group instead of a phenylmethoxy group, leading to variations in its chemical behavior.
The uniqueness of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
302324-78-3 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-but-3-en-2-yl-4,5-dimethoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H22O3/c1-5-14(2)16-11-18(20-3)19(21-4)12-17(16)22-13-15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3 |
Clé InChI |
BAALSQIHRYZFQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


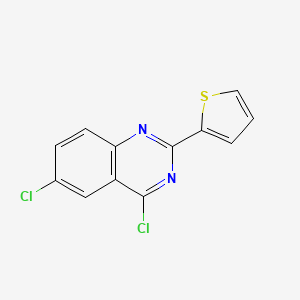

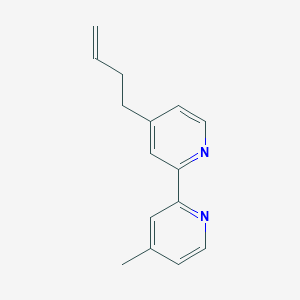
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)

![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
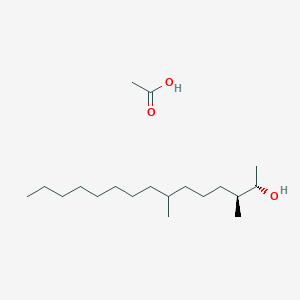

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
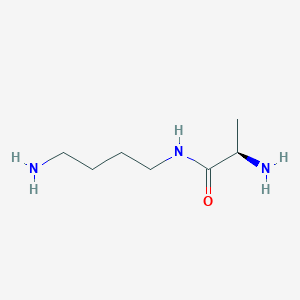
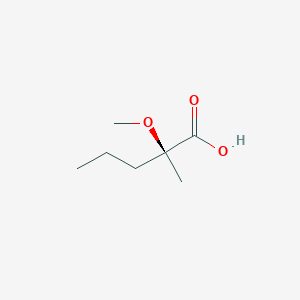
methylene]-](/img/structure/B14254214.png)
